molecular formula C10H18N2O2 B567710 Tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate CAS No. 1272412-72-2

Tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate

Cat. No.: B567710
CAS No.: 1272412-72-2
M. Wt: 198.266
InChI Key: WDVOLHDNUMLNAK-UHFFFAOYSA-N
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Description

Tert-butyl 1,6-diazaspiro[33]heptane-6-carboxylate is a chemical compound with the molecular formula C10H18N2O2 It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single atom

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity . This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Biological Activity

Tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate (CAS No. 1431868-60-8) is a compound of significant interest due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C22H38N4O8
  • Molecular Weight : 486.57 g/mol
  • Purity : Typically reported at ≥97% .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including receptors and enzymes. The compound acts as a ligand, modulating the activity of these targets and potentially influencing several biochemical pathways.

Interaction with Proteins

Research indicates that this compound may inhibit specific proteases involved in cellular signaling pathways. For instance, it has shown potential in inhibiting the activity of SPPL2a, an aspartic intramembrane protease, which plays a crucial role in immune responses and cell signaling . The inhibition of SPPL2a was demonstrated in cellular assays with an IC50 value of 0.37 μM, indicating potent activity.

Therapeutic Potential

This compound has been investigated for several therapeutic applications:

  • Cancer Research : Its ability to modulate protease activity suggests potential use in cancer therapies where dysregulated proteolysis is a factor.
  • Neurological Disorders : The compound's interaction with γ-secretase pathways may offer insights into treatments for conditions like Alzheimer's disease, where γ-secretase plays a significant role in amyloid precursor protein processing .

Case Studies

  • In Vivo Studies on SPPL2a Inhibition :
    • In a study involving mouse models, the administration of this compound resulted in significant accumulation of CD74/p8 substrates in splenocytes, demonstrating its efficacy as an SPPL2a inhibitor .
    • Oral dosing at 10 mg/kg showed sustained inhibition of CD74/p8 processing, indicating favorable pharmacokinetic properties.
  • Comparative Studies on Related Compounds :
    • A comparative analysis with structurally similar compounds revealed that this compound exhibited superior selectivity and potency against SPPL2a compared to other candidates .

Summary of Biological Activities

Activity TypeDescription
Protease Inhibition Inhibits SPPL2a with an IC50 of 0.37 μM; potential applications in immune modulation and cancer therapy.
Cell Signaling Modulation Alters pathways related to γ-secretase; implications for neurodegenerative disease treatments.
Pharmacokinetics Demonstrated favorable absorption and bioavailability in animal models; supports therapeutic use.

Properties

IUPAC Name

tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-9(2,3)14-8(13)12-6-10(7-12)4-5-11-10/h11H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDVOLHDNUMLNAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40718596
Record name tert-Butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1272412-72-2
Record name 1,6-Diazaspiro[3.3]heptane-6-carboxylic acid, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1272412-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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